N'-[(1E)-(4-methanesulfonylphenyl)methylidene]-4-methylbenzene-1-sulfonohydrazide
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Overview
Description
N’-[(1E)-(4-methanesulfonylphenyl)methylidene]-4-methylbenzene-1-sulfonohydrazide is a compound belonging to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in inorganic and bioinorganic chemistry . The compound has a molecular formula of C15H16N2O4S2 and a molecular weight of 352.44 g/mol .
Preparation Methods
The synthesis of N’-[(1E)-(4-methanesulfonylphenyl)methylidene]-4-methylbenzene-1-sulfonohydrazide typically involves the condensation of 4-methanesulfonylbenzaldehyde with 4-methylbenzenesulfonohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions . The reaction mixture is heated until the formation of the hydrazone is complete, which can be monitored by techniques such as thin-layer chromatography (TLC). The product is then purified by recrystallization from an appropriate solvent .
Chemical Reactions Analysis
N’-[(1E)-(4-methanesulfonylphenyl)methylidene]-4-methylbenzene-1-sulfonohydrazide undergoes various chemical reactions, including:
Scientific Research Applications
N’-[(1E)-(4-methanesulfonylphenyl)methylidene]-4-methylbenzene-1-sulfonohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(1E)-(4-methanesulfonylphenyl)methylidene]-4-methylbenzene-1-sulfonohydrazide involves its ability to form stable complexes with metal ions. This interaction can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The compound’s hydrazone group plays a crucial role in its reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
N’-[(1E)-(4-methanesulfonylphenyl)methylidene]-4-methylbenzene-1-sulfonohydrazide can be compared with other Schiff base hydrazones, such as:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(1E)-(4-fluorophenyl)methylidene]adamantane-1-carbohydrazide
These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activities. The uniqueness of N’-[(1E)-(4-methanesulfonylphenyl)methylidene]-4-methylbenzene-1-sulfonohydrazide lies in its methanesulfonyl and methylbenzene groups, which contribute to its specific properties and applications .
Properties
IUPAC Name |
4-methyl-N-[(E)-(4-methylsulfonylphenyl)methylideneamino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S2/c1-12-3-7-15(8-4-12)23(20,21)17-16-11-13-5-9-14(10-6-13)22(2,18)19/h3-11,17H,1-2H3/b16-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMBNYWUQYVVIG-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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